molecular formula C8H10N4 B11917390 1-Methyl-1H-indazole-5,6-diamine

1-Methyl-1H-indazole-5,6-diamine

Katalognummer: B11917390
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: YFJSXUATJBUXSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-indazole-5,6-diamine is a heterocyclic compound characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and amino groups at the 5 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with methylamine in a suitable solvent, followed by crystallization and purification to obtain the desired product . Transition metal-catalyzed reactions, such as those involving copper or nickel, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-indazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-indazole-5,6-diamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    1H-Indazole: A parent compound with similar structural features but lacking the methyl and amino substitutions.

    2H-Indazole: Another structural isomer with different electronic properties.

    1-Methyl-1H-indazole: Similar to 1-Methyl-1H-indazole-5,6-diamine but without the amino groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups enhances its reactivity and potential for functionalization .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

1-methylindazole-5,6-diamine

InChI

InChI=1S/C8H10N4/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,9-10H2,1H3

InChI-Schlüssel

YFJSXUATJBUXSL-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC(=C(C=C2C=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.